molecular formula C16H15N3O2 B5531567 5-oxo-1-phenyl-N-(pyridin-4-yl)pyrrolidine-3-carboxamide

5-oxo-1-phenyl-N-(pyridin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B5531567
M. Wt: 281.31 g/mol
InChI Key: XDPGWVBSFAYYJQ-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-(pyridin-4-yl)pyrrolidine-3-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s structure includes a pyrrolidine ring, a phenyl group, and a pyridine moiety, making it a complex and interesting molecule for various applications.

Preparation Methods

The synthesis of 5-oxo-1-phenyl-N-(pyridin-4-yl)pyrrolidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine-2,5-dione with phenylacetic acid and pyridine-4-carboxylic acid under specific reaction conditions . The reaction typically requires the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Properties

IUPAC Name

5-oxo-1-phenyl-N-pyridin-4-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-15-10-12(11-19(15)14-4-2-1-3-5-14)16(21)18-13-6-8-17-9-7-13/h1-9,12H,10-11H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPGWVBSFAYYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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